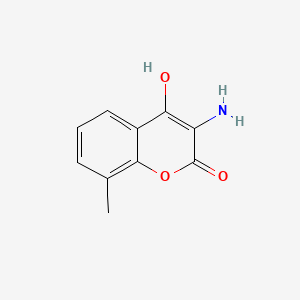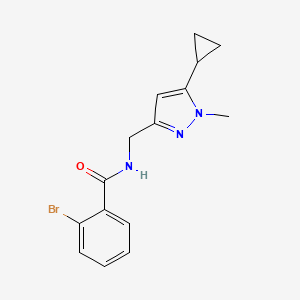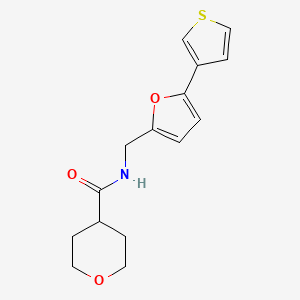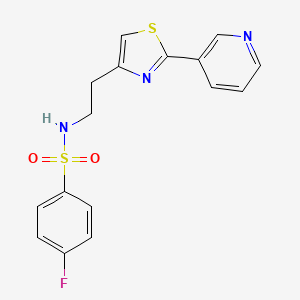![molecular formula C14H17N3O B2879697 6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097896-25-6](/img/structure/B2879697.png)
6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one” is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The tert-butyl group is a bulky alkyl group, and the pyridin-2-ylmethyl group suggests the presence of a pyridine ring, another type of aromatic ring with a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, along with the attached tert-butyl and pyridin-2-ylmethyl groups. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
As a pyridazinone derivative, this compound might undergo reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions at the carbonyl group. The presence of the tert-butyl and pyridin-2-ylmethyl groups could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the tert-butyl and pyridin-2-ylmethyl groups could influence properties like solubility, melting point, and stability .科学的研究の応用
Water Oxidation Catalysis
A study by Zong and Thummel (2005) describes the synthesis of a new family of Ru complexes that show promising activity in water oxidation catalysis. These complexes exhibit significant oxygen evolution in aqueous solutions, a crucial reaction for sustainable energy conversion processes. The synthesis involves the reaction of specific ligands with Ru compounds, demonstrating the importance of the structural design in achieving high catalytic efficiency for oxygen evolution.
Synthetic Methodologies
Rossi et al. (2007) explored divergent and solvent-dependent reactions of a compound structurally related to 6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one with enamines. Their work highlights the influence of solvent choice and temperature on the synthesis of various heterocyclic compounds, including pyridazines and pyrrolidin-1-yl derivatives. This research provides valuable insights into the mechanistic pathways and synthetic versatility of these compounds.
Green Chemistry Applications
A metal-free catalytic system utilizing iodine–pyridine–tert-butylhydroperoxide was developed for the oxidation of benzylic methylenes and primary amines under solvent-free conditions, as reported in a study focusing on green chemistry principles. This catalytic system showcases an environmentally friendly approach to achieving high yields of ketones and nitriles, emphasizing the potential of using tert-butyl-substituted pyridines in sustainable chemical processes.
Mechanistic and Structural Studies
Nordin et al. (2016) conducted a study on the unexpected cleavage of the C–S bond during the hydrazination of a compound related to this compound. Their research offers a deep dive into the reaction mechanisms through kinetic and computational studies, providing a better understanding of the reactivity and potential applications of such compounds in synthetic chemistry.
Ligand Design for Receptor Targeting
Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the potential of heterocyclic compounds in designing receptor-specific ligands. Their work emphasizes the importance of structural modifications in enhancing ligand efficacy and highlights the therapeutic potential of pyridine and pyridazinone derivatives in drug discovery.
- A new family of Ru complexes for water oxidation (Zong & Thummel, 2005)
- Divergent and solvent dependent reactions (Rossi et al., 2007)
- A metal-free catalytic system for the oxidation (Green Chemistry, 2009)
- Unexpected cleavage of C–S bond in the hydrazination (Nordin et al., 2016)
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands (Altenbach et al., 2008)
Safety and Hazards
将来の方向性
The study of pyridazinone derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery. Future research on “6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one” could explore its synthesis, properties, and potential biological activities .
作用機序
Target of Action
The primary target of 6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by binding to its active site . This binding inhibits the enzyme’s function, leading to a disruption in the biosynthesis of ergosterol . The lack of ergosterol affects the integrity and function of the fungal cell membrane, leading to cell death .
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway . Ergosterol is an essential component of the fungal cell membrane, and its absence leads to increased membrane fluidity and permeability . This results in leakage of cellular contents, impaired cell growth, and ultimately, cell death .
Pharmacokinetics
Preliminary admet analysis suggests that the compound could be moderately toxic . Further in-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The result of the compound’s action is the inhibition of fungal growth . By inhibiting the formation of ergosterol in yeast cells, the compound effectively halts the growth of the fungus . The minimum inhibitory concentration ranges from 4 to 16 µg/mL, and the minimum fungicidal concentration is in the range of 4‒32 µg/mL .
特性
IUPAC Name |
6-tert-butyl-2-(pyridin-2-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(2,3)12-7-8-13(18)17(16-12)10-11-6-4-5-9-15-11/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEHDDUFYVOCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(4-chlorophenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2879614.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2879616.png)




![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2879623.png)
![2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2879624.png)
![2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide](/img/structure/B2879625.png)


![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2879628.png)
![(2Z)-2-amino-3-[(E)-[(4,5-dihydroxy-2-nitrophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2879633.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2879634.png)